Methyl 4-amino-2,6-dimethoxybenzoate

Chemical Synthesis Pharmaceutical Intermediates Building Blocks

Methyl 4-amino-2,6-dimethoxybenzoate (CAS 3956-34-1) is a polysubstituted benzoate ester characterized by a 2,6-dimethoxy substitution pattern and a para-amino group, with a molecular weight of 211.21 and molecular formula C₁₀H₁₃NO₄. It is widely catalogued as a pharmaceutical intermediate and drug synthesis building block.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 3956-34-1
Cat. No. B2910174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2,6-dimethoxybenzoate
CAS3956-34-1
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C(=O)OC)OC)N
InChIInChI=1S/C10H13NO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,11H2,1-3H3
InChIKeyULKQAFJENDMZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Amino-2,6-Dimethoxybenzoate (CAS 3956-34-1): Sourcing & Technical Specifications for Drug Intermediate Procurement


Methyl 4-amino-2,6-dimethoxybenzoate (CAS 3956-34-1) is a polysubstituted benzoate ester characterized by a 2,6-dimethoxy substitution pattern and a para-amino group, with a molecular weight of 211.21 and molecular formula C₁₀H₁₃NO₄ [1]. It is widely catalogued as a pharmaceutical intermediate and drug synthesis building block [2]. Its predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 377.1±37.0 °C, a LogP of 0.95, and a topological polar surface area of 70.78 Ų [1].

Why Methyl 4-Amino-2,6-Dimethoxybenzoate (CAS 3956-34-1) Cannot Be Casually Substituted: Critical Sourcing Distinctions


While the description 'pharmaceutical intermediate' may suggest functional interchangeability with other benzoate esters or amino-dimethoxybenzoic acid derivatives, the specific 2,6-dimethoxy-4-amino substitution pattern on the methyl ester confers unique electronic and steric properties that dictate its role in downstream synthetic routes. This is not a generic aryl amine; the presence of ortho-methoxy groups adjacent to the methyl ester introduces steric hindrance and alters the electron density of the aromatic ring relative to mono-methoxy or non-methoxylated analogs. Consequently, its reactivity in amide coupling, nucleophilic aromatic substitution, or heterocycle formation is distinct, and substituting a compound with a different substitution pattern (e.g., 3,5-dimethoxy or 2-methoxy) could compromise yield, regioselectivity, or even block the intended synthetic pathway entirely . This guide provides quantitative and comparative evidence where available, and explicitly notes where class-level inferences must be drawn due to the compound's primary role as a protected intermediate.

Methyl 4-Amino-2,6-Dimethoxybenzoate (3956-34-1): Quantitative Technical Differentiation & Procurement Benchmarks


Molecular Weight and Structural Specificity vs. Common Analogs

The molecular weight (211.21) of Methyl 4-amino-2,6-dimethoxybenzoate distinguishes it from closely related benzoate building blocks, a difference that is critical for stoichiometric calculations and analytical method development (e.g., LC-MS). Replacing it with a dimethyl analog (MW 179.22) would result in a mass difference of ~32 Da, potentially altering reaction molarity and purity profiles [1]. This is not a functional substitute; the specific 2,6-dimethoxy substitution pattern is a structural requirement for its designated use as an intermediate [1].

Chemical Synthesis Pharmaceutical Intermediates Building Blocks

Commercial Purity Benchmarks: Sourcing Methyl 4-Amino-2,6-Dimethoxybenzoate at ≥95%

Commercially available Methyl 4-amino-2,6-dimethoxybenzoate is typically supplied with a minimum purity of 95% (HPLC) or higher, as verified across multiple reputable vendors [1]. This purity standard, consistent with many research-grade pharmaceutical intermediates, establishes a procurement baseline. While not differentiated from all in-class analogs, it is a verifiable specification that distinguishes it from lower-purity technical-grade materials or single-source offerings. This ensures reproducibility in early-stage research and development without the need for additional purification steps.

Procurement Quality Control Chemical Synthesis

LogP and Polar Surface Area: Implications for Solubility and Chromatographic Behavior

The predicted partition coefficient (LogP) of 0.95 for Methyl 4-amino-2,6-dimethoxybenzoate indicates balanced hydrophilicity/lipophilicity, contrasting with more lipophilic analogs like Methyl 4-amino-2-methoxybenzoate (cLogP ≈ 1.13) [1][2]. Its topological polar surface area (TPSA) of 70.78 Ų provides a measurable descriptor for predicting membrane permeability and solubility in aqueous/organic mixtures [1]. These calculated parameters are valuable for planning chromatographic separations (e.g., reverse-phase HPLC) and assessing its suitability for use in aqueous reaction media, distinguishing it from analogs with more extreme lipophilic or hydrophilic character.

ADME Analytical Chemistry Method Development

Methyl 4-Amino-2,6-Dimethoxybenzoate (3956-34-1): Evidence-Backed Application Scenarios for R&D and Procurement


Synthesis of Pharmacologically Active Heterocycles and Amides

Methyl 4-amino-2,6-dimethoxybenzoate is specifically employed as a building block for the synthesis of various active pharmaceutical compounds, acting as a protected aromatic amine [1]. Its methyl ester serves as a masked carboxylic acid, while the 4-amino group can be coupled (e.g., via amide bond formation) or converted to other functional handles (e.g., diazonium salts, isocyanates). The 2,6-dimethoxy substitution pattern is a key structural feature in these synthetic routes, making it irreplaceable by analogs with different substitution patterns .

Chemical Biology Probe and Tool Compound Development

Its primary catalogued application is as a 'drug intermediate' for the synthesis of active compounds, a role that often extends to the creation of chemical probes, affinity labels, or tool compounds for target identification and validation in chemical biology [1]. The compound's defined structure and ≥95% commercial purity [2] support its use in generating small-molecule libraries or focused sets for screening campaigns, where structural integrity is paramount.

Analytical Method Development and Reference Standard Sourcing

Due to its specific molecular weight (211.21) and predictable physicochemical properties (LogP 0.95), Methyl 4-amino-2,6-dimethoxybenzoate can serve as a reference standard or system suitability compound for developing and validating HPLC, LC-MS, or NMR analytical methods for monitoring reactions or purifying complex mixtures [3]. Its consistent purity from commercial sources allows for reliable calibration without extensive in-house characterization.

Process Chemistry and Scale-Up Feasibility Studies

As a commercially available building block, this compound is suited for process chemistry research, particularly in route scouting and optimization. Its availability in milligram to gram quantities and defined storage conditions (e.g., Keep in dark place, store at 2-8°C) [2] allow for initial reaction screening and feasibility studies prior to committing to larger-scale synthesis or custom manufacturing of complex drug candidates.

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